2-Amino-2-(tetrahydrofuran-3-yl)acetic acid
Overview
Description
2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is an organic compound characterized by the presence of an amino group and a tetrahydrofuran ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and glycine.
Formation of Intermediate: Tetrahydrofuran is first converted into 3-hydroxytetrahydrofuran through oxidation. This intermediate is then reacted with glycine in the presence of a suitable catalyst to form the desired product.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 20°C to 50°C and a pH of around 7 to 8. Common catalysts include transition metal complexes or organic acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where they undergo the necessary transformations.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(tetrahydrofuran-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group into other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Compounds with modified amino groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(tetrahydrofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The tetrahydrofuran ring and amino group play crucial roles in binding to active sites and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(tetrahydrofuran-2-yl)acetic acid: Similar structure but with the amino group attached to a different position on the tetrahydrofuran ring.
2-Amino-2-(tetrahydropyran-3-yl)acetic acid: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.
2-Amino-2-(furan-3-yl)acetic acid: Features an unsaturated furan ring instead of a saturated tetrahydrofuran ring.
Uniqueness
2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is unique due to the specific positioning of the amino group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(oxolan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKFKLNJIKJGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624565 | |
Record name | Amino(oxolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169930-49-7 | |
Record name | Amino(oxolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(oxolan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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